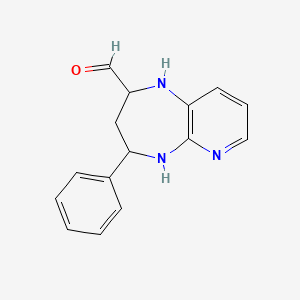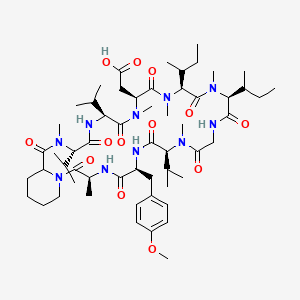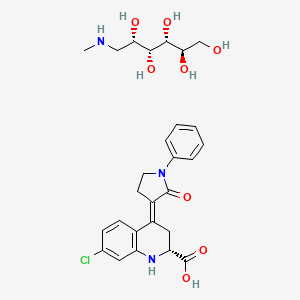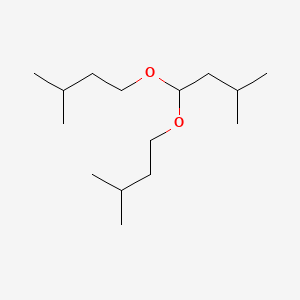
3-Methyl-1,1-DI-isopentyloxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,1-DI-isopentyloxybutane is an organic compound with the molecular formula C15H32O2 It is a branched ether, characterized by the presence of two isopentyloxy groups attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,1-DI-isopentyloxybutane typically involves the reaction of 3-methyl-1-butanol with isopentyl alcohol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the ether linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with an acidic catalyst. The reactants are fed into the reactor at controlled rates, and the product is continuously removed to maintain a steady-state reaction environment. This approach allows for efficient large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,1-DI-isopentyloxybutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers and alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-1,1-DI-isopentyloxybutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,1-DI-isopentyloxybutane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-butanol: A precursor in the synthesis of 3-Methyl-1,1-DI-isopentyloxybutane.
Isopentyl alcohol: Another precursor used in the synthesis.
3-Methyl-2-butanone: A structurally related ketone.
Uniqueness
This compound is unique due to its branched ether structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable in applications where specific solubility, reactivity, or stability characteristics are required.
Propiedades
Número CAS |
13285-51-3 |
|---|---|
Fórmula molecular |
C15H32O2 |
Peso molecular |
244.41 g/mol |
Nombre IUPAC |
3-methyl-1,1-bis(3-methylbutoxy)butane |
InChI |
InChI=1S/C15H32O2/c1-12(2)7-9-16-15(11-14(5)6)17-10-8-13(3)4/h12-15H,7-11H2,1-6H3 |
Clave InChI |
JZZYTJHSNUMURA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(CC(C)C)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


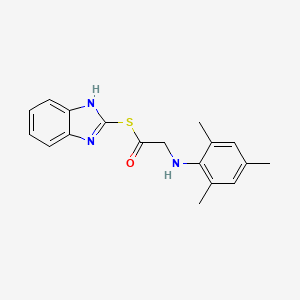

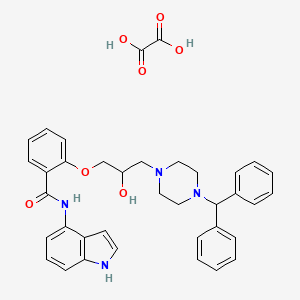
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)






